![molecular formula C19H12ClNO2 B406584 6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione CAS No. 333351-40-9](/img/structure/B406584.png)
6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione is a heterocyclic compound that belongs to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes a chloro substituent at the 6th position and a 3-methylphenyl group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chlorobenzo[de]isoquinoline-1,3-dione and 3-methylphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 6-chlorobenzo[de]isoquinoline-1,3-dione with 3-methylphenylboronic acid.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent at the 6th position can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzo[de]isoquinoline core.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of quinone derivatives.
Reduction Products: Reduction can yield hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Fluorescent Properties: In materials science, the compound’s fluorescence is attributed to its conjugated π-electron system, which allows it to absorb and emit light at specific wavelengths.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-phenylbenzo[de]isoquinoline-1,3-dione: Similar structure but lacks the 3-methyl group on the phenyl ring.
2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione: Similar structure but lacks the chloro substituent at the 6th position.
6-Nitro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione: Similar structure but has a nitro group instead of a chloro group at the 6th position.
Uniqueness
6-Chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione is unique due to the presence of both the chloro substituent and the 3-methylphenyl group, which confer specific chemical and physical properties. These structural features can influence its reactivity, biological activity, and material properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
6-chloro-2-(3-methylphenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO2/c1-11-4-2-5-12(10-11)21-18(22)14-7-3-6-13-16(20)9-8-15(17(13)14)19(21)23/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYOUPQTORXXKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

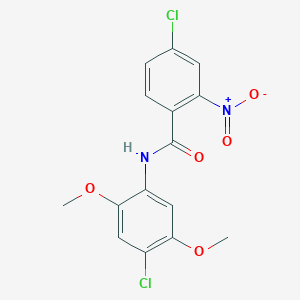
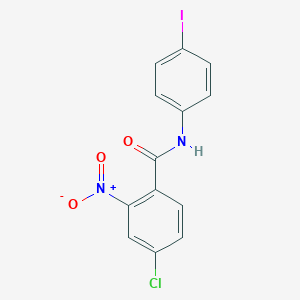
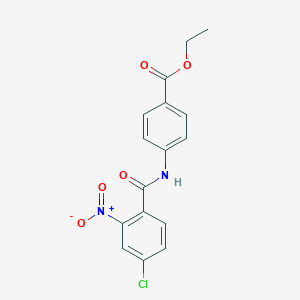
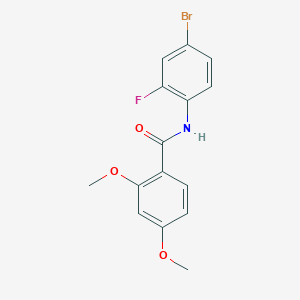
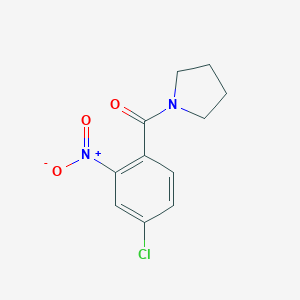
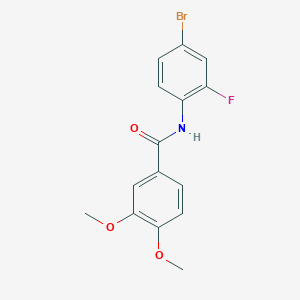


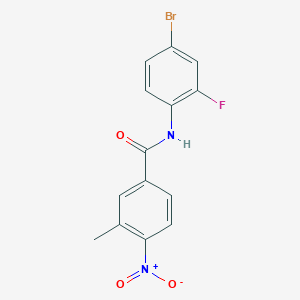
![N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE](/img/structure/B406517.png)
![4-[5-(2-Hydroxy-5-nitro-phenyl)-furan-2-ylmethylene]-5-methyl-2-p-tolyl-2,4-dihydro-pyrazol-3-one](/img/structure/B406520.png)
![(5Z)-3-(4-FLUOROPHENYL)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B406522.png)
![4-bromo-N-[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B406524.png)
